molecular formula C21H23N3O6 B213949 methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate

methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate

カタログ番号 B213949
分子量: 413.4 g/mol
InChIキー: JCMXKQOCGOSGFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

作用機序

Methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate inhibits BTK, which is a key enzyme in the BCR signaling pathway. BTK is essential for the survival and proliferation of B-cells, and its inhibition leads to apoptosis and cell death. In addition, BTK inhibition also disrupts the interaction between B-cells and the microenvironment, which is critical for the survival and growth of B-cell malignancies.
Biochemical and Physiological Effects:
methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has been shown to inhibit BTK activity in both healthy and malignant B-cells. In preclinical models, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has been shown to induce apoptosis and cell death in B-cell malignancies, as well as inhibit tumor growth and metastasis. In addition, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has been shown to disrupt the interaction between B-cells and the microenvironment, which is critical for the survival and growth of B-cell malignancies.

実験室実験の利点と制限

One of the major advantages of methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate is its specificity for BTK, which reduces the risk of off-target effects. In addition, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has shown potent anti-tumor activity in preclinical models, making it a promising candidate for the treatment of B-cell malignancies. However, like any other small molecule inhibitor, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has limitations, including the potential for drug resistance and the need for combination therapies to improve efficacy.

将来の方向性

There are several future directions for the development of methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibition. Another area of focus is the development of combination therapies that can improve the efficacy of BTK inhibitors. In addition, the development of next-generation BTK inhibitors with improved pharmacokinetic properties and reduced toxicity is also an area of active research. Finally, the evaluation of BTK inhibitors in other B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma, is also an important area of future research.
In conclusion, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. While there are limitations to its use, there are several future directions for the development of BTK inhibitors, including the identification of biomarkers, the development of combination therapies, and the evaluation of BTK inhibitors in other B-cell malignancies.

合成法

The synthesis of methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate involves several steps, starting with the reaction of 2,4-dimethoxybenzoic acid with furoyl chloride to form 2-furoyl-4,5-dimethoxybenzoic acid. This intermediate is then reacted with 5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-1,3,4-thiadiazole-2-thiol to form the key intermediate. The final step involves the reaction of the key intermediate with methyl chloroformate to form methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate.

科学的研究の応用

Methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate has shown potent anti-tumor activity, both as a single agent and in combination with other therapies.

特性

製品名

methyl 2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate

分子式

C21H23N3O6

分子量

413.4 g/mol

IUPAC名

methyl 2-[[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C21H23N3O6/c1-12-8-13(2)24(23-12)11-14-6-7-17(30-14)20(25)22-16-10-19(28-4)18(27-3)9-15(16)21(26)29-5/h6-10H,11H2,1-5H3,(H,22,25)

InChIキー

JCMXKQOCGOSGFI-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)C

正規SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。